molecular formula C11H13NO3 B2488775 Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 1989659-81-5

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate

Cat. No.: B2488775
CAS No.: 1989659-81-5
M. Wt: 207.229
InChI Key: LCDQQIKYNLTSNL-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate typically involves the reaction of indolizine derivatives with formylating agents under controlled conditions. One common method includes the use of formic acid and methanol as solvents, with the reaction being catalyzed by an acid such as hydrochloric acid . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indolizine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The indolizine core structure is known to interact with various receptors and enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formylindole-1-carboxylate: Similar structure but lacks the tetrahydroindolizine ring.

    Methyl 3-formyl-5,6,7,8-tetrahydroquinoline-1-carboxylate: Similar structure but with a quinoline ring instead of indolizine.

    Methyl 3-formyl-5,6,7,8-tetrahydroisoquinoline-1-carboxylate: Similar structure but with an isoquinoline ring.

Uniqueness

Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate is unique due to its specific indolizine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-formyl-5,6,7,8-tetrahydroindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDQQIKYNLTSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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